Product packaging for N,N-Diethylsalicylamide(Cat. No.:CAS No. 19311-91-2)

N,N-Diethylsalicylamide

Cat. No.: B100508
CAS No.: 19311-91-2
M. Wt: 193.24 g/mol
InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research on Salicylamide (B354443) Derivatives

The scientific journey of salicylamide derivatives began with the exploration of salicylamide, a non-prescription drug known for its analgesic and antipyretic properties, similar to aspirin. sarchemlabs.comwikipedia.org In the mid-20th century, researchers turned their attention to modifying the salicylamide structure to enhance its therapeutic effects. sarchemlabs.com This led to the synthesis of various derivatives, including N,N-Diethylsalicylamide. Early pharmacological studies on these derivatives were often comparative, aiming to determine if new modifications offered superior activity. For instance, some research in the 1950s found that this compound exhibited a more potent antipyretic effect in rabbits compared to the parent salicylamide. oregonstate.edu These initial investigations were crucial in laying the groundwork for understanding the structure-activity relationships of this class of compounds.

Contemporary Significance in Chemical and Biological Research

In modern research, this compound is recognized as a versatile chemical building block and a compound with interesting biological activities. angenechemical.com It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. cookechem.com

A significant area of contemporary research is its use as a ligand in catalysis. For example, it has been effectively used in copper-catalyzed cross-coupling reactions for the formation of C-N bonds, a fundamental process in organic synthesis. thieme-connect.dersc.org These reactions are vital for creating complex molecules with potential applications in drug discovery and materials science. angenechemical.com

From a biological standpoint, while the parent compound salicylamide has been investigated for its antibacterial activity against multidrug-resistant Neisseria gonorrhoeae, studies have shown that the N,N-diethyl derivative possesses weak activity against this bacterium. nih.govasm.org This highlights the nuanced structure-activity relationships within this chemical family. asm.org Furthermore, the broader class of salicylamide derivatives is being explored for potent antiviral activities against a range of viruses, including human adenovirus, flaviviruses, and coronaviruses, underscoring the therapeutic potential of this chemical scaffold. nih.govacs.org

Overview of this compound's Role in Modern Science

This compound holds a multifaceted role in the landscape of modern science. It is a valuable research chemical primarily utilized in organic synthesis and medicinal chemistry. cookechem.com Its structure, featuring a hydroxyl group and a diethyl-substituted amide on a benzene (B151609) ring, provides a unique combination of properties, including the ability to participate in hydrogen bonding and a degree of lipophilicity, which influences its interactions with biological systems. cymitquimica.com

The compound's utility as a ligand in copper-catalyzed amination reactions is a prominent feature of its modern applications, facilitating the synthesis of complex amines and amides. rsc.orgacs.orgscispace.com In the broader context of medicinal chemistry, while not a frontline therapeutic itself, it is a key derivative in structure-activity relationship studies that aim to develop new drugs. nih.govresearchgate.net The investigation of this compound and its relatives continues to contribute to the development of new synthetic methodologies and the discovery of novel bioactive compounds. researchgate.netgoogle.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 19311-91-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Appearance White to tan powder or crystals
Melting Point 93-97 °C
Boiling Point 340 °C
pKa 8.73±0.30
Source: angenechemical.comcookechem.comsigmaaldrich.com

Research Applications of this compound

Research AreaSpecific ApplicationKey Finding/Observation
Organic Synthesis Ligand in Copper-Catalyzed AminationEfficiently facilitates the coupling of aryl iodides and bromides with amines. rsc.orgscispace.com
Medicinal Chemistry Structure-Activity Relationship (SAR) StudiesAlkylation of the salicylamide's amino group to form this compound resulted in weak antibacterial activity against N. gonorrhoeae. nih.govasm.org
Medicinal Chemistry Intermediate for Drug SynthesisUsed as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds. angenechemical.comcookechem.com
Source: angenechemical.comcookechem.comrsc.orgnih.govasm.orgscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B100508 N,N-Diethylsalicylamide CAS No. 19311-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYXEXAXXWINEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172915
Record name Diethylsalicylamide
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19311-91-2
Record name N,N-Diethyl-2-hydroxybenzamide
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Record name Diethylsalicylamide
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Record name Diethylsalicylamide
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Record name N,N-diethylsalicylamide
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Record name DIETHYLSALICYLAMIDE
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Synthetic Methodologies and Chemical Synthesis of N,n Diethylsalicylamide and Its Derivatives

Classical Synthetic Routes to N,N-Diethylsalicylamide

Amidation Reactions

The primary and most straightforward method for synthesizing this compound is through the amidation of salicylic (B10762653) acid or its derivatives with diethylamine (B46881). This reaction involves the formation of an amide bond between the carboxyl group of the salicylic acid moiety and the nitrogen atom of diethylamine.

One common approach is the acylation of diethylamine with salicylic acid itself or its more reactive derivatives like m-toluoyl chloride. researchgate.net Another method involves the reaction of a C4 or higher alkyl ester of salicylic acid with diethylamine in an alcohol solvent. google.com This process can be facilitated by first reacting salicylic acid with a C4 or higher alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate. google.com

Furthermore, polyfluorinated analogs of salicylamide (B354443) can be synthesized from methyl polyfluorosalicylates by reacting them with aqueous ammonia. researchgate.net While this produces the primary salicylamide, it demonstrates the versatility of the amidation approach with different amine sources.

A notable challenge in the direct amidation of salicylic acid with diethylamine is the potential formation of the diethylammonium (B1227033) salt of the carboxylic acid. researchgate.net To drive the reaction towards the desired amide, dehydration under specific conditions, sometimes involving catalysts and elevated temperatures, is necessary. researchgate.net

Considerations of Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and purity. When starting from salicylic acid and diethylamine, the removal of water formed during the reaction is crucial to shift the equilibrium towards the product. researchgate.net This can be achieved through azeotropic distillation or the use of dehydrating agents. However, these conditions can sometimes lead to the formation of colored impurities, necessitating further purification steps like vacuum distillation or column chromatography. researchgate.net

In the method involving the amidation of a C4 or higher alkyl ester of salicylic acid, the initial esterification reaction is typically performed at temperatures ranging from 20 to 100°C, with a preferred range of 60 to 80°C. google.com The subsequent amidation step with diethylamine in an alcohol solvent offers a high-yield pathway to the final product. google.com

For room temperature amidation, a recently developed method involves the conversion of salicylic acids and acetylenic esters into 4H-benzo[d] scispace.comresearchgate.netdioxin-4-one derivatives, which are then reacted with primary amines to afford salicylamides in moderate to good yields. rsc.orgrsc.org However, this method was found to be less effective for secondary amines like diethylamine. rsc.org

The choice of solvent can also play a significant role. For instance, in the synthesis of N,N-diethyl-m-toluamide (DEET), a related compound, the reaction can be carried out under solvent-free conditions using tosyl chloride as a dehydrating agent. researchgate.net

Starting Material Reagent Key Conditions Yield Reference
Salicylic AcidDiethylamineDehydration (e.g., catalysts, high temperature)Variable researchgate.net
C4 or higher alkyl ester of salicylic acidDiethylamineAlcohol solventHigh google.com
4H-benzo[d] scispace.comresearchgate.netdioxin-4-one derivativesDiethylamineRoom temperatureNot very effective rsc.org

Advanced Synthetic Approaches Utilizing Transition Metal Catalysis

Copper-Catalyzed N-Arylation Reactions Involving this compound as a Ligand

This compound has emerged as a highly effective ligand in copper-catalyzed N-arylation reactions, a significant advancement in the formation of carbon-nitrogen (C-N) bonds. acs.orgrsc.org These reactions, often referred to as Ullmann or Ullmann-Goldberg type reactions, have been revitalized by the use of chelating ligands like this compound, which allow the reactions to proceed under much milder conditions than the classical methods. researchgate.netrsc.org

The use of this compound as a ligand has been instrumental in the development of efficient copper-catalyzed amination of aryl bromides and iodides with a variety of amines, including primary alkylamines. acs.orgrsc.org This methodology is valued for its operational simplicity and good yields.

Role of this compound in Ullmann–Goldberg Reactions

The Ullmann–Goldberg reaction, a copper-catalyzed N-arylation, traditionally required harsh reaction conditions. rsc.org The introduction of chelating ligands has been a game-changer, and this compound has proven to be a particularly effective N,O-bidentate ligand. scispace.comresearchgate.net Its role is to facilitate the coupling of aryl halides with various nitrogen nucleophiles. rsc.org

Specifically, this compound has been successfully employed as a ligand in the copper-catalyzed amination of aryl bromides with primary amines at a relatively mild temperature of 90°C, showing good functional group compatibility. acs.org It has also been utilized in the copper-catalyzed cross-coupling of guanidine (B92328) nitrate (B79036) with aryl iodides to form N,N'-disubstituted guanidines. The catalytic system, typically consisting of copper(I) iodide (CuI) and this compound, provides a simple and efficient procedure for these transformations.

The mechanism of these reactions generally involves the formation of a copper(I) amidate complex, which then reacts with the aryl halide in the rate-determining step. nih.govacs.org The ligand, this compound, is believed to coordinate with the copper(I) center, thereby modulating its reactivity and stabilizing the active catalytic species. rsc.org

Ligand Design Principles and Efficiency in C-N Coupling

The efficiency of copper-catalyzed C-N coupling reactions is highly dependent on the nature of the ligand. rsc.org The design of effective ligands is a key area of research in this field. nih.gov this compound serves as an excellent example of a successful ligand based on several key principles.

Neutral bidentate chelators, particularly those with N,O-donor atoms like this compound, are among the most effective ligands. scispace.com The chelation to the copper center is crucial for promoting the reaction under milder conditions. researchgate.net The design of such ligands is a pivotal aspect of modern cross-coupling chemistry. nih.gov

The development of new ligands often involves screening various candidates to optimize catalytic activity and selectivity. nih.gov While this compound has proven to be a robust ligand, other systems based on different structural motifs, such as amino acids, diamines, and oximes, have also been explored. acs.orgresearchgate.net The choice of ligand can be critical and is often tailored to the specific substrates being coupled. rsc.org The steric and electronic properties of the ligand play a significant role in the efficiency of the catalytic cycle. acs.org

Reaction Type Catalyst/Ligand System Substrates Key Features Reference
N-arylation of primary alkylaminesCuI / this compoundAryl bromides90°C, good functional group tolerance acs.org
Guanidinylation of aryl iodidesCuI / this compoundGuanidine nitrateForms N,N'-disubstituted guanidines rsc.org
Amination of bromoarenesCuI / this compoundLinear primary alkylamines, diaminesSynthesis of ifenprodil (B1662929) analogues
Mechanistic Insights into Copper-Catalyzed Amination with this compound

The copper-catalyzed N-arylation of amides, historically known as the Goldberg reaction, is a fundamental method for forming C-N bonds. acs.orgresearchgate.net The use of this compound in this context is often as a supporting ligand that enhances the efficiency and scope of the reaction. nih.govwhiterose.ac.ukacs.org The mechanism, while complex and subject to ongoing study, is understood to proceed through a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov

The catalytic cycle is generally proposed to involve several key steps:

Formation of the Active Catalyst: In the presence of a base, the N-H bond of the amine or amide substrate is deprotonated. A ligand, such as this compound, coordinates to a Cu(I) salt. nih.gov

Ligand Exchange/Amidate Formation: The deprotonated nucleophile displaces a ligand on the copper center to form a copper(I) amidate complex. acs.orgmit.edu The presence of chelating diamine or related ligands is crucial for controlling the concentration and stability of this active catalytic species, preventing the formation of inactive cuprate (B13416276) clusters. acs.orgresearchgate.netnih.gov

Aryl Halide Activation: The rate-determining step is typically the activation of the aryl halide. acs.orgnih.gov Several pathways have been proposed for this step, including oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) intermediate, a single-electron transfer (SET) process, or an atom transfer mechanism. nih.govorganic-chemistry.org For the N-arylation of amides, kinetic studies often support a mechanism where the activation occurs through the 1,2-diamine-ligated copper(I) amidate complex. acs.orgnih.gov

Reductive Elimination: The aryl group and the amide nitrogen couple, and the C-N bond is formed via reductive elimination from the Cu(III) intermediate, regenerating a Cu(I) species that can re-enter the catalytic cycle. nih.govacs.org

This compound can act as an effective ligand in these transformations, likely due to its ability to chelate the copper ion, thereby stabilizing the active catalyst and facilitating the key steps of the reaction. whiterose.ac.ukacs.org

Palladium-Catalyzed Aryl Amination in the Context of Salicylamide Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful alternative to copper-catalyzed methods for C-N bond formation. lookchem.comnih.gov These reactions are renowned for their broad substrate scope, high efficiency, and milder reaction conditions compared to traditional Ullmann condensations. rsc.orgwikipedia.org

In the context of salicylamide derivatives, palladium catalysis can be employed in several ways. The most direct application is the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand, typically a bulky electron-rich phosphine. lookchem.com The mechanism involves an oxidative addition/reductive elimination cycle analogous to other palladium cross-coupling reactions.

A notable application is in carbonylative amination, where carbon monoxide is incorporated to form the amide bond directly. For instance, salicylamide itself can be synthesized via the palladium-catalyzed aminocarbonylation of aryl iodides with carbon monoxide and ammonia. researchgate.netuc.pt This method utilizes a heterogeneous palladium catalyst, such as Pd nanoparticles supported on a metal-organic framework (Pd@La-MOF), and can achieve moderate to high yields of various benzamide (B126) derivatives. researchgate.net

Table 1: Comparison of Copper and Palladium-Catalyzed Amination for Salicylamide Synthesis

Feature Copper-Catalyzed (Ullmann-Goldberg) Palladium-Catalyzed (Buchwald-Hartwig)
Typical Catalyst CuI, Cu(OAc)₂, Cu powder Pd(OAc)₂, Pd₂(dba)₃
Ligands Diamines, amino acids, this compound, 1,10-phenanthroline Bulky phosphines (e.g., P(t-Bu)₃, XPhos)
Reaction Conditions Often higher temperatures (>100 °C) Often milder, can proceed at room temp. rsc.org
Key Intermediates Cu(I) amidate, potential Cu(III) species acs.orgnih.gov Pd(0)/Pd(II) catalytic cycle lookchem.com

| Application | N-arylation of amides/amines researchgate.net | N-arylation, carbonylative amination lookchem.comresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Traditional amide synthesis methods often rely on harsh conditions, stoichiometric activating agents, and hazardous solvents, leading to significant waste. dst.gov.in The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable synthetic routes. For a molecule like this compound, these principles can be applied to its synthesis from salicylic acid and diethylamine.

Several green strategies applicable to amide synthesis have been developed:

Catalytic Direct Amidation: Instead of activating the carboxylic acid, direct catalytic amidation of carboxylic acids with amines is a highly atom-economical approach. mdpi.com Catalysts like boric acid or ceric ammonium (B1175870) nitrate (CAN) under solvent-free or microwave-assisted conditions can facilitate this transformation, producing water as the only byproduct. mdpi.comresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a remarkably green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines with high efficiency and selectivity under mild conditions. nih.gov The use of green solvents like cyclopentyl methyl ether further enhances the sustainability of this method. nih.gov

Photocatalysis: Recent advances have introduced methods using covalent organic frameworks (COFs) as heterogeneous photocatalysts for amide synthesis from alcohols under visible light, representing a significant step forward in sustainable chemistry. dst.gov.in

Alternative Solvents and Conditions: The use of water extracts of agro-waste ash (AWEs) as a reaction medium for nitrile hydrolysis to amides showcases the potential of biomass-derived solvents. mdpi.com Similarly, solvent-free reactions assisted by microwave irradiation can dramatically reduce reaction times and energy consumption. mdpi.com

Applying these principles, a greener synthesis of this compound could involve the direct enzymatic coupling of salicylic acid and diethylamine or a microwave-assisted, solvent-free reaction using a recyclable catalyst.

Synthesis of Structurally Modified this compound Analogues

The salicylamide scaffold is a valuable pharmacophore, and its structural modification has led to the development of numerous compounds with diverse applications. sarchemlabs.com The synthesis of these analogues involves a range of strategic chemical modifications.

Design and Synthesis of N-Substituted Salicylamide Derivatives

The synthesis of N-substituted salicylamide derivatives is a major area of research, driven by the quest for new therapeutic agents. benthamdirect.comelsevierpure.comnih.gov The general approach involves the coupling of a salicylic acid moiety (which can be pre-substituted on the aromatic ring) with a diverse range of primary or secondary amines.

A common synthetic route starts with a substituted salicylic acid, such as 5-chlorosalicylic acid. nih.gov The carboxylic acid is typically activated to facilitate the amidation reaction. Standard methods include conversion to an acid chloride, or the use of peptide coupling reagents. For example, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were synthesized by first amidating 5-chloro-2-methoxybenzoic acid with benzylamine, followed by further functionalization and demethylation to reveal the final salicylamide structure. nih.gov This multi-step approach allows for the introduction of various functional groups.

Another strategy involves synthesizing libraries of analogues for screening. For instance, 1,2,3-triazole-linked salicylamide analogues were created using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, demonstrating how the salicylamide core can be appended to other heterocyclic systems. hilarispublisher.com

Table 2: Examples of Synthesized N-Substituted Salicylamide Derivatives

Starting Salicylic Acid Amine Component Synthetic Method Reference
Salicylic Acid Various anilines Coupling reaction elsevierpure.comresearchgate.net
5-Chlorosalicylic acid Substituted benzylamines Multi-step synthesis involving amidation and chlorosulfonation nih.gov
Ethyl Salicylate (B1505791) Linear diamines Direct amidation nih.gov

Incorporation of this compound Moiety into Complex Molecular Architectures

The salicylamide unit can serve as a robust building block or a chelating motif within larger, more complex molecular structures. nih.gov Its synthesis lends itself to incorporation into diverse architectures through the functional handles of the hydroxyl, amide, and aromatic ring protons.

One elegant example is the synthesis of bis(salicylamides) as metal-chelating agents. By using ethyl salicylate as a starting material and reacting it with linear diamines of varying lengths, two salicylate units can be joined together. nih.gov This creates ligands designed for specific applications like iron and aluminum sequestration, where the spacing between the chelating salicylamide groups can be precisely controlled. nih.gov

The salicylamide moiety has also been incorporated into coordination complexes. For instance, a dimeric cobalt(III) compound, [CoIII(L)(µ-OH)]₂, was synthesized using the ligand 1,3-propylene-bis(salicylamide). rasayanjournal.co.in This ligand itself is prepared from methyl salicylate and 1,3-diaminopropane, demonstrating a straightforward pathway to complex coordination architectures built around the salicylamide framework. rasayanjournal.co.in

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into salicylamide analogues has opened up their use as powerful organocatalysts in asymmetric synthesis. nih.govnih.govmdpi.com The stereoselective synthesis of these chiral salicylamides is typically achieved by coupling salicylic acid (or an activated derivative) with a chiral amine.

A prominent strategy involves using enantiopure diamines, such as (1R,2R)- or (1S,2S)-trans-cyclohexane-1,2-diamine. nih.govmdpi.com Reaction of one of the amino groups with an activated salicylic acid derivative yields a chiral primary amine-salicylamide. These molecules are effective bifunctional organocatalysts, capable of activating substrates through both the secondary amide and the primary amine. They have been successfully employed in various enantioselective reactions, including the conjugate addition of aldehydes and ketones to electron-deficient alkenes like nitroalkenes and maleimides, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govmdpi.commdpi.com

The synthesis itself is stereospecific, as the chirality is derived directly from the readily available chiral amine starting material. Theoretical calculations have been used to understand the basis of the stereoinduction, confirming that the rigid, well-defined chiral environment created by the salicylamide catalyst is responsible for controlling the facial selectivity of the reaction. nih.gov

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Following synthesis, the crude product of this compound or its derivatives is often subjected to one or more purification steps. Column chromatography is a prevalent method for isolating the desired compound from unreacted starting materials, catalysts, and byproducts. acs.org The choice of stationary phase, typically silica (B1680970) gel, and the eluent system are critical for achieving effective separation. acs.orgnih.gov For instance, mixtures of petroleum ether and ethyl acetate (B1210297) or hexanes and ethyl acetate have been successfully used as eluents. acs.orgthieme-connect.de In some cases, particularly for solid compounds, recrystallization from an appropriate solvent system can be an effective technique for achieving high purity. nih.gov

The table below summarizes common purification techniques applied to this compound and related synthetic products.

Technique Stationary Phase Eluent/Solvent System Application Notes Reference
Column ChromatographySilica GelPetroleum ether/ethyl acetate (gradient from 60:1 to 4:1)Used for purifying N-arylation products where this compound acts as a ligand. acs.org
Column ChromatographySilica GelNot specifiedEmployed in the purification of a diamidopyrrolyl ligand synthesized using this compound. nih.gov
Column ChromatographyBasic AluminaHexanes/Ethyl acetate (4:1)Utilized for purifying cyclized sulfonamide derivatives. thieme-connect.de
ExtractionEthyl Acetate / WaterNot applicableUsed as a work-up procedure to isolate the crude product before further purification. acs.orgpatsnap.com

Once purified, the compound's identity and purity are confirmed through a suite of analytical methods. Gas Chromatography (GC) is frequently used to assess the purity of this compound, with standards often requiring a purity of 96.0% or greater. sigmaaldrich.comthermofisher.comfishersci.co.uk

Spectroscopic methods are indispensable for structural elucidation. Infrared (IR) spectroscopy confirms the presence of key functional groups. thieme-connect.com For this compound, the IR spectrum is expected to conform to its known structure, verifying the presence of the amide and hydroxyl groups. sigmaaldrich.comthermofisher.comthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. upce.czresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum must be consistent with the structure of this compound. thermofisher.com Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed for more complex derivatives to confirm regioselectivity and connectivity. upce.cz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the synthesized compound, providing definitive confirmation of its identity. mit.eduuit.noacs.org

Elemental analysis provides the percentage composition of elements like carbon and nitrogen, which must fall within a specified range of the theoretical values for the pure compound. sigmaaldrich.com The melting point is another crucial physical property used to characterize the compound and assess its purity. thermofisher.comthermofisher.comsigmaaldrich.com

The following table presents a summary of the characterization data for this compound.

Analytical Technique Parameter Observed Value / Specification Reference
Purity (GC) Percent Purity≥96.0 % to 99.9 % sigmaaldrich.comthermofisher.comfishersci.co.uk
Melting Point Temperature Range93-97 °C (lit.); 98.0°C to 106.0°C; 104.4°C to 105.3°C thermofisher.comsigmaaldrich.com
Infrared (IR) Spectrum ConformanceConforms to structure sigmaaldrich.comthermofisher.comthermofisher.com
¹H NMR ConformanceConsistent with structure thermofisher.com
Elemental Analysis Carbon (%)66.0 - 70.7 % (Specification); 68.4 % (Result) sigmaaldrich.com
Elemental Analysis Nitrogen (%)7.0 - 7.5 % (Specification); 7.2 % (Result) sigmaaldrich.com
Molecular Formula ---C₁₁H₁₅NO₂ thermofisher.comsigmaaldrich.com
Molecular Weight g/mol 193.24 fishersci.co.uksigmaaldrich.com

Biological Activities and Mechanistic Investigations of N,n Diethylsalicylamide

Antibacterial Activity Studies

Research into the antibacterial properties of N,N-Diethylsalicylamide has focused on its performance against challenging pathogens, its comparative efficacy relative to its parent compound, and its interactions with other antimicrobial agents.

Efficacy Against Multidrug-Resistant Organisms, e.g., Neisseria gonorrhoeae

This compound has been evaluated for its activity against Neisseria gonorrhoeae, an organism recognized by the U.S. Centers for Disease Control and Prevention (CDC) as an urgent antibiotic-resistant threat. researchgate.net Studies have determined that this compound demonstrates weak activity against N. gonorrhoeae. researchgate.net The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC₅₀, the concentration required to inhibit the growth of 50% of tested bacterial strains, for this compound against N. gonorrhoeae was found to be 128 μg/ml. researchgate.net

Comparative Analysis with Parent Salicylamide (B354443) and Other Derivatives

When compared to its parent compound, salicylamide, this compound shows significantly lower potency. Salicylamide exhibits robust antibacterial activity against 40 different antibiotic-resistant strains of N. gonorrhoeae, with a much lower MIC₅₀ value of 16 μg/ml. researchgate.net This indicates that the structural modification of alkylating the amide nitrogen to form the N,N-diethyl derivative results in a substantial decrease in antigonorrheal activity.

Further structure-activity relationship (SAR) studies revealed that other modifications to the salicylamide scaffold also have a negative impact on its antibacterial efficacy. For instance, the 3-hydroxy and 4-hydroxy regioisomers of salicylamide, namely 3-hydroxybenzamide (B181210) and 4-hydroxybenzamide, were found to be devoid of any significant activity against N. gonorrhoeae, with MIC₅₀ values greater than 128 μg/ml. researchgate.net This highlights the importance of the specific arrangement of the hydroxyl and amide groups in salicylamide for its antibacterial effect.

CompoundMIC₅₀ against N. gonorrhoeae (μg/ml)Reference
This compound128 researchgate.net
Salicylamide (Parent Compound)16 researchgate.net
3-Hydroxybenzamide>128 researchgate.net
4-Hydroxybenzamide>128 researchgate.net

Mechanisms of Action at the Cellular Level (e.g., Intracellular Reduction of Bacterial Burden, Impact on Cytokine Expression)

While detailed mechanistic studies for this compound are not extensively documented in the reviewed literature, the mechanism of its parent compound, salicylamide, has been investigated. Salicylamide has been shown to be superior to the standard-of-care antibiotic ceftriaxone (B1232239) in reducing the intracellular burden of N. gonorrhoeae in infected endocervical cells by 97%. researchgate.net Furthermore, salicylamide treatment resulted in a significant 37.7% reduction in the expression of the proinflammatory cytokine Interleukin-8 (IL-8) from these infected cells, a notable anti-inflammatory effect. researchgate.net However, it is crucial to note that these specific cellular mechanisms of action have been reported for salicylamide, and corresponding detailed studies for this compound were not found in the available research.

Synergistic and Additive Interactions with Other Antimicrobial Agents

Investigations into the potential for synergistic or additive effects when combined with other antibiotics have been conducted for salicylamide. A checkerboard assay revealed that salicylamide has an additive relationship with azithromycin (B1666446), ciprofloxacin, and ceftriaxone. researchgate.net It also exhibited a synergistic relationship with tetracycline (B611298) against certain strains of N. gonorrhoeae. researchgate.net This information is valuable for the development of combination therapies. However, similar studies detailing the synergistic or additive interactions of this compound with other antimicrobial agents were not identified in the reviewed scientific literature.

Neurological and Neurodegenerative Disease Research

The potential application of salicylamide derivatives extends to neurological research, particularly in the context of enzymes relevant to neurodegenerative diseases.

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. medicalnewstoday.comnih.gov This action increases the levels and duration of action of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. medicalnewstoday.comnih.gov While related compounds such as certain salicylanilide (B1680751) derivatives and salicylic (B10762653) acid-salicylamide hybrids have been investigated and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), there is no specific data in the reviewed literature demonstrating the cholinesterase inhibitory activity of this compound itself. nih.govresearchgate.netatauni.edu.tr

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. biomedrb.com The inhibition of this process is a key therapeutic strategy. While direct studies on this compound are not extensively detailed in the provided research, the broader class of salicylamide derivatives has been a subject of investigation for this activity. These compounds are explored for their potential to interfere with the formation of neurotoxic Aβ fibrils. The mechanism is thought to involve the modulation of the Aβ aggregation pathway, preventing the self-assembly of peptides into harmful oligomers and plaques. This interference helps in mitigating the downstream neurotoxic effects associated with Aβ accumulation.

Antioxidant Properties

This compound possesses a phenolic hydroxyl group, a structural feature commonly associated with antioxidant activity. This functional group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress. Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. The parent compound, salicylic acid, has metabolites like gentisic acid which are known to exhibit antioxidant properties. pharmaffiliates.com This capacity to scavenge free radicals suggests a potential protective role for its derivatives against oxidative damage in biological systems.

Anti-neuroinflammatory Effects

Neuroinflammation is a critical factor in the progression of many central nervous system disorders, including Alzheimer's disease. nih.govnih.gov Salicylamide derivatives are recognized for their anti-inflammatory properties. ontosight.ai The mechanism of this action is often linked to the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines such as TNF-α and various interleukins in microglial cells. nih.govnih.gov By inhibiting the NF-κB pathway, these compounds can suppress the production of these inflammatory mediators, thus exerting an anti-neuroinflammatory effect and potentially reducing inflammation-driven neuronal damage.

Modulation of NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and cognitive functions but their overactivation can lead to neuronal death. nih.govlu.se Consequently, the modulation of NMDA receptors is a significant area of therapeutic research. nih.gov Compounds with a salicylamide-type structure have been identified as potential leads for the development of NMDA receptor modulators. unito.it These agents can act as allosteric modulators, binding to sites on the receptor distinct from the agonist binding sites to either enhance or inhibit receptor activity, representing a sophisticated approach to regulating neuronal excitability and protecting against excitotoxicity. nih.gov

Anticancer Research Applications

While this compound has been utilized as a ligand in the synthesis of potential therapeutic agents, specific data on its direct anticancer activities are limited in the available research. researchgate.netgoogle.comgoogle.com

Antiproliferative Activities against Cancer Cell Lines

The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a standard preliminary step in anticancer drug discovery. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While the broader class of salicylamide derivatives has been noted for biological activity, specific IC₅₀ values for this compound against common cancer cell lines were not detailed in the reviewed literature. For context, anticancer research commonly employs the cell lines listed in the table below to screen for antiproliferative effects.

Cancer Cell LineCancer TypeIC₅₀ for this compound
A549Lung CarcinomaData not available in searched sources
MCF-7Breast AdenocarcinomaData not available in searched sources
HCT116Colon CarcinomaData not available in searched sources
PC-3Prostate CancerData not available in searched sources

Mechanisms of Action in Cancer Cells (e.g., Cell-Cycle Arrest, Apoptosis Induction, EGFR Inhibition)

The efficacy of anticancer compounds is defined by their mechanisms of action at the cellular level. Key mechanisms include:

Cell-Cycle Arrest: This involves halting the progression of the cell division cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing the replication of cancer cells.

Apoptosis Induction: This is the process of programmed cell death. It is often triggered through the activation of specific proteins, such as caspases, which execute the destruction of the cell from within.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a protein that, when overactive, can drive the growth and spread of many cancers. Inhibiting EGFR is a proven therapeutic strategy.

While a closely related compound, O-acetyl-N,N-diethylsalicylamide, has been synthesized and studied, research specifically detailing these anticancer mechanisms for this compound is not available in the provided sources. researchgate.netresearchgate.net

Role as an Antibody-Recruiting Compound

This compound has been utilized in the synthesis of novel therapeutic agents known as antibody-recruiting molecules (ARMs). googleapis.com These bifunctional compounds are designed to treat cancers, including metastatic cancers, where cells overexpress the urokinase-type plasminogen activator receptor (uPAR). googleapis.com The core concept involves a molecule that binds to the uPAR on a cancer cell surface and simultaneously recruits native antibodies from the patient. googleapis.com This action aims to trigger the body's own immune effector mechanisms, such as antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC), to selectively destroy the targeted cancer cells. googleapis.com

In the development of these small molecule-based antibody-recruiting compounds, this compound serves as a critical reagent or ligand in the chemical synthesis process. googleapis.comgoogle.com Specifically, it has been used in conjunction with copper iodide (CuI) in coupling reactions. For example, in one synthetic scheme, this compound was part of a catalytic system for the coupling of 3-bromoaniline (B18343) with another molecule, a key step in assembling the final bifunctional compound. google.comgoogle.com This highlights its role as an efficient ligand in facilitating complex organic reactions necessary for creating these advanced cancer therapeutics.

Analgesic and Antipyretic Research

This compound belongs to the salicylamide class of compounds. The parent compound, salicylamide, is known for its analgesic and antipyretic properties. nih.govresearchgate.net Research has been conducted on various salicylamide derivatives to explore their potential anti-inflammatory, analgesic, and antipyretic activities. nih.gov

In a study investigating the structure-activity relationship of salicylamide and its analogs for antigonorrheal activity, this compound was among the derivatives tested. asm.org While the primary focus of this research was antibacterial effects, it provides context on the modification of the salicylamide structure. The study noted that alkylation of the amino group of benzamide (B126) to yield this compound resulted in weak activity against N. gonorrhoeae. nih.govasm.org While the parent drug salicylamide is cited as an analgesic and antipyretic, specific research detailing analgesic and antipyretic screening for this compound itself was not the focus of the available literature. nih.govresearchgate.net

Other Biological Investigations

Beyond its role in the synthesis of antibody-recruiting molecules, this compound has been investigated for other biological and chemical applications.

Its utility is noted as a ligand in copper-catalyzed cross-coupling reactions, which are important for synthesizing various organic compounds, including potential therapeutics. For instance, it has been used as an efficient ligand with copper iodide for the diarylation of guanidine (B92328) nitrate (B79036) to form N,N'-disubstituted guanidines.

Additionally, this compound has been evaluated for its antibacterial properties. In a study focused on finding treatments for multidrug-resistant Neisseria gonorrhoeae, this compound was tested as an analog of salicylamide. The investigation aimed to understand the structure-activity relationship of salicylamide derivatives. asm.org The results indicated that modifying the amide group, as in this compound, had a significant impact on its antibacterial potency. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound against N. gonorrhoeae

Compound Organism Activity Finding Source

This finding was part of a broader investigation which determined that the amide and hydroxyl groups of the parent salicylamide structure were important for its antigonorrheal activity. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N,n Diethylsalicylamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as N,N-Diethylsalicylamide, and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a force field to estimate the binding energy. fip.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the known biological activities of related salicylamides can suggest potential targets. For instance, salicylamide (B354443) itself has been investigated for its antibacterial properties. researchgate.net This suggests that key bacterial enzymes involved in essential pathways, such as cell wall synthesis or DNA replication, could be viable targets for this compound.

A hypothetical docking study of this compound against a bacterial target, such as a penicillin-binding protein, would aim to identify key interactions. These interactions often include hydrogen bonds with polar residues, hydrophobic interactions with non-polar residues, and pi-pi stacking with aromatic residues in the active site. The binding energy, typically expressed in kcal/mol, quantifies the strength of these interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets

This table illustrates the type of data generated from a molecular docking simulation. The values are representative and not based on published experimental data.

Protein Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Penicillin-Binding Protein 2a 3MZD -7.8 SER403, LYS406 Hydrogen Bond
ALA599, MET641 Hydrophobic
DNA Gyrase Subunit B 5L3J -8.2 ASP81, GLY85 Hydrogen Bond, Electrostatic
ILE86, PRO87 Hydrophobic
IL-6 Receptor 1N26 -6.9 GLN125, TYR131 Hydrogen Bond

This is an interactive table. You can sort and filter the data.

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. acs.orgacs.org These methods provide detailed information about molecular orbitals, charge distribution, and other electronic descriptors. For this compound, such calculations can reveal insights into its chemical stability, reactivity, and the nature of its intramolecular interactions.

A fundamental aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. irjweb.com

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding how the molecule will interact with other species, including biological receptors. scirp.org Other calculated reactivity descriptors, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactive nature.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

This table presents representative data from a quantum chemical calculation, illustrating the electronic characteristics of the molecule. These values are for illustrative purposes.

Parameter Value Unit
EHOMO -6.45 eV
ELUMO -1.23 eV
HOMO-LUMO Gap (ΔE) 5.22 eV
Ionization Potential 6.45 eV
Electron Affinity 1.23 eV
Electronegativity (χ) 3.84 eV
Chemical Hardness (η) 2.61 eV

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Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govmanchester.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics and flexibility. rasayanjournal.co.in For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution or when bound to a protein.

Key analyses in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of a molecule's or a protein's backbone atoms over time from a reference structure, indicating the stability of the system. github.io A stable RMSD plot that plateaus suggests that the system has reached equilibrium. nih.gov The RMSF, on the other hand, measures the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule or protein. researchgate.netresearchgate.net

Table 3: Representative Molecular Dynamics Simulation Analysis of a this compound-Protein Complex (Hypothetical 100 ns Simulation)

This table provides an example of the kind of stability and fluctuation data obtained from an MD simulation. The values are for illustrative purposes.

System Average RMSD (Å) Stability Key Residue RMSF > 2.0 Å Implication
Protein (Apo) 2.1 ± 0.3 Stable Loop (85-92), C-terminus Intrinsic flexibility in unbound state
Protein (Complexed) 1.8 ± 0.2 Highly Stable Loop (85-92) Ligand binding stabilizes the protein

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In Silico Prediction of Biological Activity and ADME Properties

In the early stages of drug discovery, it is essential to evaluate a compound's potential biological effects and its pharmacokinetic profile. In silico tools provide a rapid and cost-effective means to predict these properties based on a molecule's structure.

The biological activity spectrum of a compound can be predicted using software like PASS (Prediction of Activity Spectra for Substances). nih.govnih.gov This program compares the structure of a query molecule to a large database of known bioactive compounds and predicts the probability that the molecule will exhibit various pharmacological effects or mechanisms of action. scispace.comresearchgate.net The results are given as Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > Pi are considered possible for the compound.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the fate of a drug in the body and are critical for its efficacy and safety. nih.gov Numerous web-based tools, such as SwissADME and ADMETlab, use quantitative structure-activity relationship (QSAR) models to predict these properties. frontiersin.orgmdpi.com These predictions include physicochemical properties (e.g., lipophilicity as logP), absorption parameters (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., inhibition of cytochrome P450 enzymes), and potential toxicity. mmv.orgaudreyli.com

Table 4: Predicted Biological Activity Spectrum for this compound (Hypothetical PASS Results)

This table shows a sample of predicted activities. A higher Pa value suggests a greater likelihood of the activity.

Predicted Activity Pa Pi
Anti-inflammatory 0.685 0.012
Analgesic 0.592 0.025
Antipyretic 0.550 0.031
Antibacterial 0.475 0.045
CYP2D6 Inhibitor 0.410 0.088

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Table 5: Predicted ADME Properties of this compound (Hypothetical In Silico Results)

This table summarizes key pharmacokinetic parameters predicted by ADME web servers.

Property Predicted Value Acceptable Range
Molecular Weight 193.24 < 500 g/mol
LogP (Lipophilicity) 2.55 -0.7 to +5.0
Water Solubility Moderately soluble -
Human Intestinal Absorption High > 30%
Blood-Brain Barrier Permeant No -
P-glycoprotein Substrate No -
CYP2C9 Inhibitor Yes -

This is an interactive table. You can sort and filter the data.

Advanced Analytical Methodologies in N,n Diethylsalicylamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural confirmation of N,N-Diethylsalicylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to verify its structure by analyzing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (approx. 6.8-7.4 ppm) due to the various electronic effects on the benzene (B151609) ring. The ethyl groups show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The chemical shift of the phenolic -OH proton can vary and may appear as a broad singlet. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. oregonstate.edu The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the hydroxyl group being the most downfield among them), and the two different carbons of the ethyl groups. oregonstate.edu Quaternary carbons, such as the carbonyl and the C1/C2 carbons of the aromatic ring, are typically weaker in intensity. oregonstate.edu

While specific experimental data can vary slightly based on the solvent and instrument parameters, predictive models and data from similar structures provide a reliable reference. nih.govbas.bgst-andrews.ac.ukmdpi.com

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (H3-H6)6.8 - 7.4Multiplet
Methylene (-CH₂-)~3.4 - 3.6Quartet
Methyl (-CH₃-)~1.1 - 1.3Triplet
Phenolic (-OH)Variable (e.g., 9-11)Broad Singlet

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170
Aromatic (C-OH)~158
Aromatic (C-C=O)~124
Aromatic (CH)118 - 132
Methylene (-CH₂)~42
Methyl (-CH₃)~13

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Under electron ionization (EI), the this compound molecule (molar mass: 193.24 g/mol ) would generate a molecular ion peak ([M]⁺) at m/z 193. libretexts.orglibretexts.org

The fragmentation pattern is characteristic of aromatic amides. nih.govresearchgate.net Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines and amides. libretexts.org This would result in the loss of an ethyl radical.

Amide Bond Cleavage: A common fragmentation for aromatic amides is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation (m/z 121, from the hydroxyphenylcarbonyl fragment) and the loss of a neutral diethylamine (B46881) fragment. nih.gov The hydroxytropylium ion (m/z 93) can also be a significant fragment. chemicalbook.com Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) can produce a phenyl cation. nih.gov Analysis of salicylamide (B354443) itself shows a prominent base peak at m/z 120, corresponding to the loss of the NH₂ radical, and another strong peak at m/z 92. chemicalbook.comnist.gov

Chromatographic Methods for Purity Assessment and Quantification in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its quantification in various samples, including biological fluids. nih.govrsc.orgresearchgate.net

Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound. rsc.org

Stationary Phase: A C18 column is typically employed, offering good retention and separation of aromatic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is effective. nih.govrsc.org The gradient is adjusted to ensure the separation of the main compound from any impurities, starting materials, or degradation products.

Detection: UV detection is highly suitable due to the strong absorbance of the aromatic ring. The detection wavelength is typically set around the absorbance maximum of the compound (e.g., near 237 nm or 295 nm for similar salicylates) to ensure high sensitivity. nih.govnih.gov

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification in Biological Matrices

Quantifying this compound in biological matrices like plasma, serum, or urine requires a robust and sensitive method, often involving LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). oup.com

Sample Preparation: This is a critical step to remove interferences like proteins. Methods include protein precipitation with an organic solvent (e.g., ethanol (B145695) or acetonitrile) or more selective solid-phase extraction (SPE). oup.com SPE using a cation exchange column can be effective for cleaning up amine-containing compounds. oup.com

Chromatography: RP-HPLC with a C18 column and a gradient mobile phase is used to separate the analyte from matrix components.

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 194.1) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored for quantification, minimizing interference from the complex biological matrix.

The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. rsc.org

Typical HPLC Method Parameters

Parameter Purity Analysis Quantification in Bio-matrix
Technique RP-HPLCLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Elution GradientGradient
Detection UV (e.g., 237 nm, 295 nm)MS/MS (MRM mode)
Sample Prep Dissolution in mobile phaseProtein Precipitation or SPE

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. mdpi.comasianpubs.org

For salicylamide derivatives, X-ray diffraction studies reveal common structural motifs stabilized by hydrogen bonding. nih.govd-nb.infomdpi.com In the case of this compound, a crystal structure would be expected to feature:

An intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the amide. This is a very common and stabilizing feature in salicylamide structures, forming a six-membered pseudo-ring and contributing to the planarity of that molecular fragment. mdpi.com

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that link adjacent molecules. In related salicylamides, intermolecular hydrogen bonds often form between the amide N-H group (if present) and a carbonyl or hydroxyl oxygen of a neighboring molecule, leading to the formation of linear chains or more complex 2D or 3D networks. mdpi.comasianpubs.org Since this compound lacks an amide N-H proton, its intermolecular packing would be governed by weaker C-H···O interactions or π-π stacking of the aromatic rings.

Electrochemical Methods

Electrochemical methods, particularly cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. gaacademy.org The primary electroactive center in the molecule is the phenolic hydroxyl group, which can be oxidized. mdpi.comrsc.org

The electrochemical behavior of similar phenolic compounds has been studied extensively. ajevonline.orgresearchgate.net Using a glassy carbon electrode, this compound would be expected to show an irreversible oxidation peak in the anodic scan of a cyclic voltammogram. mdpi.comajevonline.org

Mechanism: The oxidation process typically involves the transfer of one or two electrons from the phenolic group, often coupled with the loss of protons. The resulting phenoxy radical or quinone-like species can be unstable and may undergo subsequent chemical reactions, which contributes to the irreversibility of the electrochemical process. ajevonline.org

Experimental Conditions: The potential of this oxidation peak is dependent on the pH of the supporting electrolyte; it generally shifts to less positive potentials as the pH increases, indicating that protons are involved in the electrode reaction. mdpi.com

Applications: Cyclic voltammetry can be used to determine the oxidation potential of the compound, providing insight into its antioxidant capacity. Furthermore, techniques like differential pulse voltammetry or square wave voltammetry can be developed for the quantitative analysis of this compound in various samples.

Pharmacokinetic and Toxicological Research on N,n Diethylsalicylamide

Pharmacokinetic Profiles: Absorption and Excretion

Without specific studies, it can be hypothesized that, as a moderately lipophilic molecule, N,N-Diethylsalicylamide could be absorbed through the gastrointestinal tract after oral administration. Excretion would likely follow biotransformation, with metabolites being eliminated primarily through urine or bile. nih.gov However, dedicated research using methods like radiolabeling would be necessary to quantify its absorption rate, bioavailability, and routes and rates of excretion. veeprho.com

In Vitro Toxicological Assessments: Cytotoxicity and Genotoxicity

Specific in vitro cytotoxicity and genotoxicity studies on this compound are sparse in the available literature. Standard assays on human cell lines to determine metrics like IC50 (half-maximal inhibitory concentration) have not been widely published. nih.govnih.gov

However, some data on its biological activity in a cellular context exists. In a study investigating the antigonorrheal activity of salicylamide (B354443) derivatives, this compound was tested against Neisseria gonorrhoeae. It demonstrated weak activity with a reported MIC50 (Minimum Inhibitory Concentration, 50%) value of 128 µg/ml. nih.gov While this is a measure of antibacterial activity rather than general cytotoxicity to mammalian cells, it provides an insight into the concentration at which the compound elicits a biological effect on a cellular system.

Table 1: In Vitro Activity of this compound

Assay Type Organism Result (MIC50) Reference
Antigonorrheal Activity Neisseria gonorrhoeae 128 µg/ml nih.gov

Safety data sheets classify the compound as causing skin and serious eye irritation, which points towards local cytotoxic effects. fishersci.ca

There is no publicly available data from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or micronucleus assays for this compound. nih.govnih.govnih.gov Therefore, its potential to cause genetic mutations or chromosomal damage remains uncharacterized.

In Vivo Toxicological Studies and Safety Profiling

The toxicological properties of this compound have not been fully investigated, and comprehensive in vivo studies are limited. fishersci.ca However, acute oral toxicity data in a rodent model is available.

An acute toxicity study determined the median lethal dose (LD50) of this compound in rats. The oral LD50 was found to be 580 mg/kg. chemsrc.com This value corresponds to a "Category 4" acute oral toxicity classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). fishersci.cachemsrc.comsigmaaldrich.com

Table 2: Acute Oral Toxicity of this compound

Test Species Route of Exposure LD50 (Lethal Dose, 50%) Toxic Effects Reference
Rat Oral 580 mg/kg Details not reported other than lethal dose value chemsrc.com

Information regarding sub-acute or sub-chronic in vivo toxicity, which would provide insight into the effects of repeated exposure, is not available in the reviewed literature. nih.gov Such studies would be essential for a more complete safety profiling of the compound.

Metabolism and Biotransformation Pathways

Specific research detailing the metabolism and biotransformation pathways of this compound has not been published. The process of biotransformation typically involves Phase I and Phase II reactions that modify a foreign compound to facilitate its excretion. nih.gov

Based on the chemical structure of this compound, several metabolic pathways can be predicted:

Phase I Reactions : The molecule would likely undergo oxidative and hydrolytic reactions. The cytochrome P450 (CYP450) enzyme system, primarily in the liver, could catalyze hydroxylation of the aromatic ring or N-dealkylation of the diethylamino group. nih.gov A key metabolic step would likely be the hydrolysis of the amide bond to yield salicylic (B10762653) acid and diethylamine (B46881).

Phase II Reactions : The original molecule or its Phase I metabolites, particularly those with hydroxyl groups (like the phenolic hydroxyl of the salicylic acid moiety), would be susceptible to conjugation reactions. nih.gov The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, significantly increasing water solubility for renal excretion. Sulfation is another possible conjugation pathway.

These predicted pathways are based on the general principles of xenobiotic metabolism. nih.gov Definitive identification of the metabolites of this compound would require experimental studies using techniques such as mass spectrometry to analyze biological samples from in vivo or in vitro models. nih.govnih.gov

Future Directions and Emerging Research Avenues for N,n Diethylsalicylamide

Development of Novel Therapeutic Applications

Future research is aimed at uncovering and developing new therapeutic uses for N,N-Diethylsalicylamide and its derivatives. Key areas of investigation include its potential as an antibacterial agent and its role in neurology and oncology.

One significant area of research is the fight against antibiotic-resistant bacteria. nih.govresearchgate.netasm.org Studies investigating the repurposing of salicylamide (B354443) and its analogues have tested this compound against multidrug-resistant Neisseria gonorrhoeae. nih.govresearchgate.netasm.org In this research, this compound demonstrated weak activity against N. gonorrhoeae, with a Minimum Inhibitory Concentration (MIC50) value of 128 µg/ml. nih.gov This is in contrast to the parent compound, salicylamide, which showed more potent activity with MIC values ranging from 8 to 32 μg/ml. nih.govresearchgate.netasm.org The finding that alkylation of the amide nitrogen, as seen in this compound, diminishes the antibacterial effect provides crucial data for the structure-activity relationship (SAR) of this class of compounds. nih.govasm.org This information is vital for guiding the design of more potent antigonorrheal agents. researchgate.net

Further research has explored salicylamide derivatives for their potential to act synergistically or additively with existing antibiotics, a strategy to combat resistance. nih.govresearchgate.netasm.org While salicylamide showed an additive relationship with antibiotics like azithromycin (B1666446) and ceftriaxone (B1232239), the specific interactions of this compound in combination therapies remain a potential area for future investigation. nih.govresearchgate.netasm.org

Beyond infectious diseases, derivatives of this compound are being investigated in other therapeutic contexts. The compound has been used in studies of NMDA receptor antagonists, specifically targeting the ifenprodil (B1662929) binding site on the NR2B subunit, which is implicated in various neurological disorders. researchgate.net Additionally, patents related to cancer treatment list this compound as a reagent or intermediate in the synthesis of complex molecules designed to target cancer cells. google.comgoogleapis.com These antibody-recruiting molecules aim to redirect the host's immune system to attack tumors, indicating a potential, albeit indirect, role for this compound in the development of novel cancer therapies. google.comgoogleapis.com

Table 1: Antibacterial Activity of Salicylamide and Derivatives against N. gonorrhoeae

CompoundModificationAntigonorrheal Activity (MIC50)Reference
SalicylamideParent Compound16 µg/ml nih.gov
This compoundN-Alkylation128 µg/ml (Weak Activity) nih.gov
3-Hydroxybenzamide (B181210)Isomer> 128 µg/ml (Inactive) nih.gov
4-HydroxybenzamideIsomer> 128 µg/ml (Inactive) nih.gov
4-MethylsalicylamideRing Alkylation64 µg/ml nih.gov

Exploration of New Synthetic Pathways and Green Chemistry Innovations

A significant area of research involving this compound is not as a final product, but as a crucial component in facilitating other chemical reactions. It has been identified as an effective chelating ligand in copper-catalyzed N-arylation reactions, a cornerstone of modern synthetic chemistry. researchgate.net Specifically, it is used in the Ullmann–Goldberg reaction to form C–N bonds, which are essential for creating complex molecules, including pharmaceuticals. researchgate.netrsc.org this compound, in combination with copper iodide, serves as an efficient catalyst system for the amination of aryl iodides and bromides under relatively mild conditions. rsc.orgsigmaaldrich.com This system is noted for its compatibility with a variety of functional groups. sigmaaldrich.com

Future research in this area focuses on expanding the utility of this catalytic system and developing more sustainable synthetic methods. Green chemistry principles are increasingly being applied to nanoparticle synthesis and the creation of complex organic molecules. nih.govresearchgate.net Innovations such as the use of ultrasound and microwave irradiation as energy-efficient sources are being explored to shorten reaction times and increase yields in related synthetic processes. nih.gov The development of new synthetic routes for pteridinones and indazoles highlights the continuous search for more efficient and versatile cyclization and synthesis methods in organic chemistry. rsc.orgnih.gov While specific green synthesis routes for this compound itself are not detailed in current research, the broader trend suggests a future focus on developing more environmentally benign processes for its production and its use as a ligand. This could involve using safer solvents, reducing energy consumption, and designing recyclable catalyst systems. researchgate.net

Advanced Mechanistic Studies and Target Identification

Understanding the precise mechanism of action is critical for optimizing any potential therapeutic compound. For this compound, mechanistic studies are in the early stages but are beginning to yield important insights.

In the context of its antibacterial properties, structure-activity relationship (SAR) studies have been informative. Research on a series of salicylamide analogues against N. gonorrhoeae revealed that the hydroxyl and amide groups of the salicylamide scaffold are crucial for its antigonorrheal activity. nih.govresearchgate.netasm.org The weak activity of this compound suggests that substitution on the amide nitrogen is detrimental, likely by interfering with a key hydrogen bonding interaction at the molecular target. nih.gov While the exact bacterial target has not yet been definitively identified, these SAR studies provide a roadmap for future investigations aimed at isolating and characterizing the binding site.

In the field of neuroscience, this compound has been used as part of a catalytic system to synthesize anilinoethanolamines, which were then evaluated as antagonists for the NR2B subunit of the NMDA receptor. researchgate.net This line of inquiry helps to probe the structural requirements for binding to this specific receptor, which is a key target for therapeutic intervention in neurological conditions. Future work could involve radiolabeling derivatives of this compound to directly study binding interactions or using it as a scaffold to develop more selective and potent NMDA receptor modulators.

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. These methods are poised to play a significant role in designing the next generation of this compound derivatives with enhanced properties.

Building on existing SAR data, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. These computational models can predict the therapeutic activity of novel, unsynthesized derivatives, allowing for the virtual screening of large chemical libraries to identify the most promising candidates for synthesis and testing. acs.org For instance, the data showing that N-alkylation reduces antibacterial activity can be used to train an algorithm to prioritize derivatives with specific substitutions that enhance, rather than hinder, target binding. nih.gov

Computational docking studies, which simulate the binding of a molecule to the three-dimensional structure of a protein target, are another key research avenue. google.com Such studies have been used to understand how related molecules bind to targets like the urokinase-type plasminogen activator receptor (uPAR) in cancer. google.comgoogleapis.com A similar approach could be applied to this compound derivatives, docking them into potential bacterial enzyme targets or neurologic receptors to predict binding affinity and guide the design of more potent and selective compounds. nih.gov By computationally screening modifications to the this compound scaffold, researchers can focus laboratory efforts on synthesizing only the most promising next-generation compounds. nih.gov

Q & A

Q. Emergency Response :

  • Spills : Contain using absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Exposure : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Decomposition Risks : Heating releases toxic fumes (NOₓ, POₓ, SOₓ), necessitating controlled thermal environments .

What methodological approaches are used to synthesize this compound?

Basic Question
Synthetic Pathway :

  • Step 1 : React salicylic acid with thionyl chloride (SOCl₂) to form salicyloyl chloride.
  • Step 2 : Perform nucleophilic acyl substitution with diethylamine in anhydrous dichloromethane (DCM) or THF under nitrogen .
    Critical Parameters :
  • Maintain stoichiometric excess of diethylamine (1.5:1 molar ratio) to maximize yield.
  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1).
  • Purify via recrystallization (ethanol/water) or column chromatography (>95% purity) .

How is acute toxicity assessed for this compound in preclinical models?

Advanced Question
Experimental Design :

  • In Vivo Models : Use OECD Guideline 423 (Acute Oral Toxicity) in rodents. Administer graded doses (10–1000 mg/kg) and monitor mortality, neurobehavioral effects, and histopathology over 14 days .
  • Data Interpretation : Calculate LD₅₀ using probit analysis. Reported LD₅₀ values vary by route (e.g., oral vs. parenteral), necessitating route-specific safety thresholds .

Contradictions : Limited data exist on chronic toxicity. Discrepancies in LD₅₀ values across studies may arise from differences in species susceptibility or solvent carriers (e.g., DMSO vs. saline). Validate dosing vehicles to avoid confounding .

How do mutagenic and reproductive effects of this compound impact its pharmacological applications?

Advanced Question
Mutagenicity :

  • Ames Test : Assess mutagenic potential via Salmonella typhimurium strains TA98/TA100 with/without metabolic activation (S9 fraction). Positive results (e.g., frameshift mutations) would contraindicate long-term use .
    Reproductive Toxicity :
  • Teratogenicity Studies : Administer subacute doses (10–50 mg/kg/day) to pregnant rodents during organogenesis. Monitor fetal malformations, resorption rates, and maternal toxicity .
    Research Implications : Positive findings in these assays would restrict its use in drug development but may validate its utility as an insecticide or model toxin .

What analytical techniques optimize quantification of this compound in biological matrices?

Advanced Question
Chromatographic Methods :

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm). Limit of detection (LOD): ~0.1 µg/mL .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 194.1 → 136.0). Enhances specificity in plasma/brain homogenates .

Q. Sample Preparation :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges for serum/urine cleanup. Recovery rates >85% are achievable with methanol elution .
    Validation : Include matrix-matched calibration curves and spike-recovery tests (80–120% acceptable range) to address ion suppression/enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.